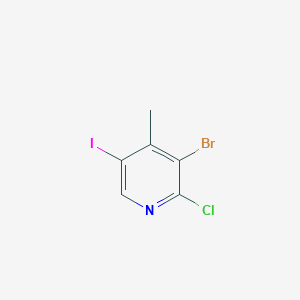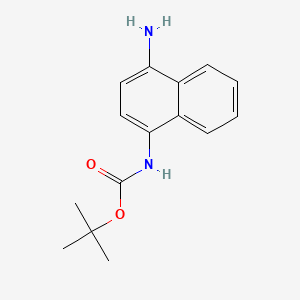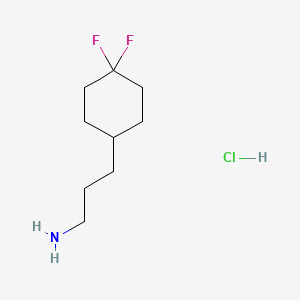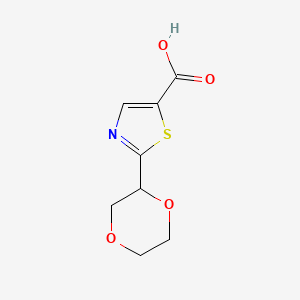![molecular formula C22H28BrN3O4 B13466045 9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a piperidinyl group, and an isoindoline-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the brominated intermediate with nonanoic acid or its derivatives under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the isoindoline-dione moiety.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure but differs in the position of the bromine atom and the presence of the nonanamide group.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another related compound with a different bromine substitution pattern.
Uniqueness
The uniqueness of 9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide lies in its specific substitution pattern and the presence of the nonanamide group, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C22H28BrN3O4 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]nonanamide |
InChI |
InChI=1S/C22H28BrN3O4/c23-13-6-4-2-1-3-5-10-19(27)24-17-9-7-8-15-16(17)14-26(22(15)30)18-11-12-20(28)25-21(18)29/h7-9,18H,1-6,10-14H2,(H,24,27)(H,25,28,29) |
Clé InChI |
KKQHDCHGQFBYQC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
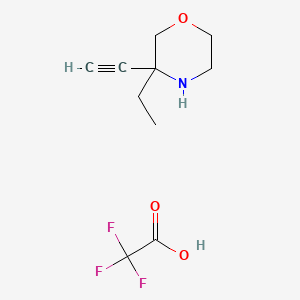
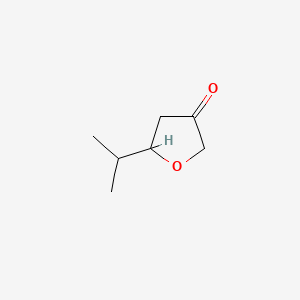
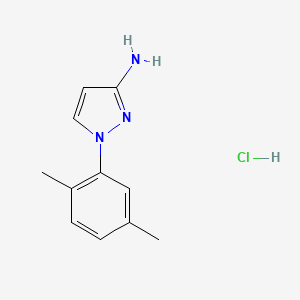
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
